Welcome to the BenchChem Online Store!
molecular formula C10H9NOS B8500915 2-(3-Methylphenyl)-2-oxoethyl thiocyanate

2-(3-Methylphenyl)-2-oxoethyl thiocyanate

Cat. No. B8500915
M. Wt: 191.25 g/mol
InChI Key: LJXWYASBQUIHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07851473B2

Procedure details

A solution of 2-bromo-1-(3-methylphenyl)ethanone (3.03 g, 14.2 mmol) and potassium thiocyanate (1.45 g, 14.2 mmol) in ethanol (30 ml) was stirred at 80° C. for 2 hours. After cooling to room temperature, water (30 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 2.29 mg (84.2%) of the desired product as a solid.
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
84.2%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[CH:6]=1)=[O:4].[S-:12][C:13]#[N:14].[K+].O>C(O)C>[CH3:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][S:12][C:13]#[N:14])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)C
Name
potassium thiocyanate
Quantity
1.45 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(CSC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 mg
YIELD: PERCENTYIELD 84.2%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.